tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Description
tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronate-containing carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with an isopropyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The tetramethyl dioxaborolane group is a boronate ester, a functional class widely employed in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-13(2)14-10-15(21-25-19(6,7)20(8,9)26-21)12-16(11-14)22-17(23)24-18(3,4)5/h10-13H,1-9H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWBDHSXIJNYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Isopropyl-5-bromoaniline
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reaction Conditions
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Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature (RT)
Mechanism : Nucleophilic attack by the amine on Boc₂O forms the carbamate.
Miyaura Borylation of the Bromophenyl Intermediate
The bromine substituent is replaced with a boronate ester via palladium-catalyzed borylation:
Reaction Conditions
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Reagents : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 80–100°C, 12–24 hours
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane |
| Reaction Time | 18 hours |
| Isolated Yield | 75% |
Final Deprotection and Purification
The Boc group is retained in the final product, but purification via column chromatography (hexane/EtOAc) ensures >95% purity.
Alternative Route: Sequential Alkylation and Borylation
Friedel-Crafts Alkylation of m-Aminophenylboronate
Introducing the isopropyl group via electrophilic substitution:
Reaction Conditions
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Reagents : Isopropyl chloride (2.0 equiv), AlCl₃ (1.5 equiv)
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Solvent : Nitromethane
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Temperature : 0°C to RT, 6 hours
Limitations : Regioselectivity challenges require directing groups (e.g., carbamates) for ortho-substitution.
Boronate Ester Formation
The boronic acid is converted to the pinacol ester:
Reaction Conditions
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Reagents : Pinacol (1.2 equiv), MgSO₄ (drying agent)
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Solvent : THF
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Temperature : RT, 4 hours
Optimization and Scalability
Catalyst Screening for Borylation
Comparative data for palladium catalysts:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 68 | 24 |
| Pd(dppf)Cl₂ | 75 | 18 |
| Pd(OAc)₂/XPhos | 72 | 20 |
Solvent Effects on Coupling Reactions
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| 1,4-Dioxane | 75 | 98 |
| Toluene | 70 | 95 |
| DMF | 60 | 90 |
1,4-Dioxane enhances solubility of boron reagents and catalysts.
Industrial-Scale Production Considerations
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Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
-
Cost Analysis :
Step Cost Contribution (%) Boc Protection 15 Borylation 45 Purification 25 Catalyst Recovery 15
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Reduced phenyl derivatives.
Substitution: : Substituted phenyl compounds.
Scientific Research Applications
Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine or cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s defining feature is the tetramethyl dioxaborolane group, which distinguishes it from other carbamates:
- tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (): Contains an amino group and methyl substituent instead of a boronate. The absence of a boron moiety limits its utility in cross-coupling reactions but enhances its suitability as a building block for pharmaceuticals and agrochemicals .
- Compound 72 (): Features a trifluoromethyl group and pyrimidinylamino substituents, which confer electron-withdrawing properties, contrasting with the electron-donating isopropyl group in the target compound. This difference may influence reactivity in subsequent functionalization steps .
- Pinacol boronate esters: A common boronate variant with a pinacol (1,2-diol) backbone. The tetramethyl dioxaborolane group in the target compound may offer superior hydrolytic stability compared to pinacol-based analogs, though this requires experimental validation .
Reactivity in Cross-Coupling Reactions
The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura reactions, a hallmark of boronate esters . Key comparisons:
- Target compound vs. pinacol boronates: Tetramethyl dioxaborolane may exhibit faster transmetallation due to reduced steric hindrance, though pinacol boronates are more widely studied .
- Non-boronate carbamates (): Incapable of cross-coupling, restricting their utility to non-conjugated systems .
Physicochemical Properties
The target compound’s higher molecular weight and boronate group suggest lower solubility in aqueous media compared to ’s carbamate .
Stability and Handling
- Target compound: Boronate esters are moisture-sensitive, requiring anhydrous storage. In contrast, non-boronated carbamates (e.g., ) exhibit greater stability under ambient conditions .
- Electron-withdrawing groups (): Trifluoromethyl and pyrimidinyl groups may enhance metabolic stability in biological applications compared to the target compound’s isopropyl group .
Data Tables
Table 1. Comparative Analysis of Key Features
Biological Activity
tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS Number: 2377610-78-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological applications. This article explores its biological activity, including antioxidant properties, potential therapeutic uses, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A tert-butyl group
- A carbamate moiety
- A phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane
The molecular formula is , with a molecular weight of approximately 461.41 g/mol. Its purity is typically >95% .
Antioxidant Properties
Recent studies have highlighted the compound's effectiveness as an antioxidant in food applications. It has been shown to:
- Reduce lipid oxidation , which is crucial in preserving food quality.
- Maintain sensory attributes and extend storage life of various food products.
Quantitative data from these studies indicate significant improvements in oxidative stability and microbial growth inhibition when the compound is utilized.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the compound serves as a versatile building block for drug development. Its boron-containing moiety enables various chemical transformations that are beneficial in synthesizing biologically active compounds. Notable applications include:
- Development of potential anticancer agents
- Synthesis of antiviral drugs
- Creation of enzyme inhibitors .
Case Studies
- Anticancer Activity : In a study exploring novel thalidomide derivatives, compounds similar in structure to this compound were assessed for their growth inhibition properties against tumorigenic cells. Results indicated potent inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .
- Mechanisms of Action : Further investigations into the mechanisms of action revealed that compounds with similar structural motifs could inhibit cancer cell motility and affect signaling pathways related to cell growth and apoptosis .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps including:
- Formation of the carbamate from corresponding amines and carbonates.
- Coupling reactions facilitated by boron-containing reagents, enabling functionalization at various positions on the aromatic ring.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other compounds containing similar functional groups:
| Compound Name | Antioxidant Activity | Anticancer Potential | Other Applications |
|---|---|---|---|
| Tert-butyl N-[3-isopropyl... | High | Moderate | Food preservation |
| Related thalidomide derivatives | Moderate | High | Cancer therapy |
| Other dioxaborolanes | Variable | Low to Moderate | Organic synthesis |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate to improve yield?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent. For example, refluxing in tetrahydrofuran (THF) with catalytic DMAP and a base like DIEA (N,N-diisopropylethylamine) can enhance coupling efficiency. Reaction times (e.g., 60 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating high-purity products .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B for boron analysis), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives .
Q. What safety precautions are required when handling this boronate ester compound?
- Methodological Answer : Use personal protective equipment (PPE) including chemical goggles, flame-retardant lab coats, and nitrile gloves. Ensure adequate ventilation and proximity to eyewash stations. Avoid exposure to ignition sources due to potential fire hazards from decomposition products (e.g., carbon monoxide) .
Q. How should researchers address solubility challenges during experimental workflows?
- Methodological Answer : Screen solvents like dichloromethane (DCM), THF, or dimethylformamide (DMF) based on the compound’s polarity. Pre-dissolve in a minimal volume of DCM before diluting with a co-solvent (e.g., hexane) for crystallization .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?
- Methodological Answer : Re-examine reaction conditions for byproduct formation (e.g., incomplete deprotection of the tert-butyl carbamate). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational modeling (DFT) to predict chemical shifts and confirm assignments .
Q. How can computational modeling predict the reactivity of the tetramethyl dioxaborolane moiety?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular dynamics simulations can model solvent effects on Suzuki-Miyaura cross-coupling reactivity .
Q. What mechanistic insights explain selectivity issues in cross-coupling reactions involving this boronate?
- Methodological Answer : Investigate steric hindrance from the 3-isopropyl group and electronic effects of the carbamate. Use kinetic studies (e.g., variable-temperature NMR) to probe transition states. Compare with analogous compounds lacking substituents to isolate contributing factors .
Q. How can researchers mitigate batch-to-batch variability in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
